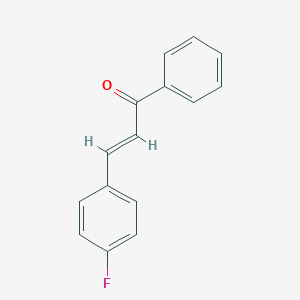

4-Fluorochalcone

Description

Overview of Chalcone (B49325) Derivatives in Scientific Inquiry

Chalcone derivatives have been extensively studied for a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, antioxidant, antimalarial, and antiviral properties. mdpi.comjapsr.inajprd.comanjs.edu.iqbohrium.com The presence of different functional groups on the aromatic rings of chalcones contributes significantly to their varied pharmacological profiles. researchgate.net Researchers have explored the structure-activity relationships (SAR) of numerous chalcone analogs to understand how structural modifications influence their biological effects and to guide the design of novel therapeutic agents. ajprd.combohrium.com The simple chemistry and accessible synthesis routes, often involving the Claisen-Schmidt condensation, make chalcones valuable starting materials for generating diverse chemical entities for biological evaluation. mdpi.comjapsr.in

Significance of Fluorine Substitution in Chalcone Research

The introduction of fluorine atoms into organic molecules, including chalcones, has become a common strategy in medicinal chemistry to modulate their properties. nih.gov Fluorine substitution can enhance bioactivity and efficacy, a phenomenon observed in various antimicrobial compounds. nih.govacgpubs.org The unique properties of fluorine, such as its high electronegativity and small atomic radius, can lead to significant changes in the physical and chemical properties of the molecule, including lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.govmdpi.com Replacing a hydrogen atom with fluorine in biologically active molecules often results in minimal steric change, which can help maintain favorable interactions with enzymes and receptors while potentially improving pharmacological profiles. researchgate.netnih.gov Studies on fluorinated chalcones have indicated that the presence of the C-F bond can lead to higher affinities for binding to target molecules and improved metabolic stability. researchgate.net

Historical Perspectives on 4-Fluorochalcone in Chemical and Biological Studies

This compound, a fluorinated derivative of the basic chalcone structure, has been a subject of interest in chemical and biological studies for a considerable period. Its synthesis is typically achieved through the Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde (B137897) and acetophenone (B1666503) or 4-fluoroacetophenone and benzaldehyde (B42025). smolecule.comontosight.aievitachem.com Early research likely focused on its synthesis and basic chemical properties as a representative fluorinated chalcone. Over time, as the broader biological significance of chalcones became apparent, this compound and its derivatives have been investigated for various potential applications. ontosight.aichemimpex.comchemimpex.com Its inclusion in chemical databases and research literature over the years reflects its established presence as a compound of interest for exploring the impact of fluorine substitution on the chalcone scaffold's reactivity and biological activities. nih.govnih.gov Research has explored its potential in areas such as medicinal chemistry and materials science, including investigations into its anti-inflammatory, antioxidant, and anticancer properties, as well as its use in synthesizing fluorescent materials. ontosight.aichemimpex.comchemimpex.com

Detailed Research Findings

Research on this compound and related fluorinated chalcones has revealed various biological activities. For instance, studies on aminochalcones, including 4'-amino-4-fluorochalcone, have shown potent inhibition of the chlorinating activity of myeloperoxidase (MPO), an enzyme involved in inflammatory diseases. nih.gov In this specific study, 4'-amino-4-fluorochalcone exhibited an IC50 value of 0.250 ± 0.081 μmol L-1 against MPO chlorinating activity in a free cell system, comparable to a known potent MPO inhibitor, 5-fluorotryptamine. nih.gov

Fluorinated chalcones have also been investigated for their antimicrobial properties. Studies have suggested that fluorine substitutions can enhance antibacterial activity. nih.govacgpubs.org For example, some fluorinated chalcone derivatives have shown potent antibacterial activity against strains like Staphylococcus aureus. acgpubs.org The position of the fluorine substituent on the chalcone structure can influence the potency against microbial strains. nih.gov

Furthermore, fluorinated chalcones have been explored for their potential anticancer activities. Research indicates that fluorine substitution can improve the anticancer activity of chalcone analogs. researchgate.net Studies have reported the anticancer activity of fluorinated chalcones against various cancer cell lines. researchgate.netontosight.aicmu.ac.th

In addition to biological applications, this compound has been noted for its potential use in materials science, such as in the production of advanced materials and fluorescent probes, owing to its unique optical and fluorescence properties. ontosight.aichemimpex.comchemimpex.com

Here is a summary of some research findings involving this compound and related fluorinated chalcones:

| Compound Name | Biological Activity Investigated | Key Finding (if available and within scope) |

| 4'-amino-4-fluorochalcone | MPO Inhibition | Potent inhibition of MPO chlorinating activity (IC50 = 0.250 ± 0.081 μmol L-1 in free cell system). nih.gov |

| Fluorinated Chalcones | Antimicrobial Activity | Enhanced antibacterial activity compared to non-fluorinated counterparts; activity is substituent-dependent. nih.govacgpubs.org |

| Fluorinated Chalcones | Anticancer Activity | Improved anticancer activity compared to non-fluorinated analogs; activity against various cancer cell lines. researchgate.netontosight.aicmu.ac.th |

| This compound | Materials Science Applications | Potential use in fluorescent probes and advanced materials due to optical/fluorescence properties. ontosight.aichemimpex.comchemimpex.com |

This table highlights some of the areas where this compound and related fluorinated chalcones have demonstrated notable properties in scientific research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSCQZARWVHQBE-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030857 | |

| Record name | 4-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22966-07-0, 1608-51-1 | |

| Record name | trans-4-Fluorochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1608-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Modifications of 4 Fluorochalcone

Established Synthetic Pathways for 4-Fluorochalcone Scaffolds

The fundamental structure of this compound is typically assembled through condensation reactions between appropriate aromatic aldehydes and acetophenones.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a widely utilized base-catalyzed reaction for synthesizing chalcones, including this compound. This reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a strong base. For the synthesis of this compound, this typically involves the reaction between 4-fluorobenzaldehyde (B137897) and acetophenone, or benzaldehyde (B42025) and 4-fluoroacetophenone.

Several studies highlight the application of Claisen-Schmidt condensation for synthesizing fluorinated chalcones. For instance, the reaction between 4-fluorobenzaldehyde and acetophenone can be carried out under conventional conditions using sodium hydroxide (B78521) in ethanol (B145695) sapub.org. The reaction mixture is often stirred in an ice-water bath until solidification begins, followed by purification through filtration and recrystallization from ethanol rsc.org. While conventional methods can be effective, some studies indicate that they may result in low yields or incomplete reactions in certain cases sapub.org.

Alternative approaches using microwave irradiation under solvent-free conditions have been explored to improve yields and reduce reaction times for fluorochalcones synthesized via Claisen-Schmidt condensation sapub.org. For example, the reaction of o-, m-, or p-fluorobenzaldehyde with acetophenone under microwave irradiation yielded products with good yields (>75%), significantly reducing reaction times compared to conventional heating sapub.org.

The Claisen-Schmidt condensation is also employed in the synthesis of substituted this compound derivatives. For example, 4-methoxy-4'-fluorochalcone (B1336861) can be synthesized by the condensation of 4-methoxybenzaldehyde (B44291) and 4-fluoroacetophenone in the presence of a base like sodium hydroxide or potassium hydroxide, typically in ethanol or methanol (B129727) under reflux conditions ontosight.ai. The product is then purified by recrystallization or column chromatography . Similarly, 4-(dimethylamino)-4'-fluorochalcone (B1637648) can be synthesized via the Claisen-Schmidt condensation ontosight.ai.

Data from various Claisen-Schmidt condensation approaches for synthesizing fluorinated chalcones or their derivatives are summarized in the table below:

| Reactants | Catalyst/Conditions | Product | Notes | Source |

| 4-Fluorobenzaldehyde, Acetophenone | NaOH/Ethanol, ice-bath then stirring | Fluorochalcone (position not specified) | Conventional method, potentially low yields sapub.org. Recrystallization from EtOH rsc.org. | sapub.orgrsc.org |

| o-, m-, or p-Fluorobenzaldehyde, Acetophenone | Microwave irradiation, solvent-free | Fluorochalcones (various isomers) | Good yields (>75%), reduced reaction times sapub.org. | sapub.org |

| 4-Methoxybenzaldehyde, 4-Fluoroacetophenone | NaOH or KOH/Ethanol or Methanol, reflux | 4-Methoxy-4'-fluorochalcone | Purification by recrystallization or column chromatography . | ontosight.ai |

| 4-(Dimethylamino)benzaldehyde (B131446), 4-Fluoroacetophenone | Claisen-Schmidt conditions | 4-(Dimethylamino)-4'-fluorochalcone | General synthetic method mentioned. ontosight.ai | ontosight.ai |

Wittig Reaction Applications for α-Fluorinated Chalcones

While the Claisen-Schmidt condensation is prevalent for the standard chalcone (B49325) scaffold, the Wittig reaction offers a route for the stereoselective synthesis of α-fluorinated chalcones. This method typically involves the reaction of an α-fluoro substituted ylide with an aldehyde researchgate.netuni-regensburg.de. This approach provides a general method for obtaining (E)-α-fluorochalcones researchgate.net. Research has demonstrated the preparation of (E)-α-CF3-chalcone using Wittig olefination between a suitable aldehyde and a trifluoromethyl-substituted ylide uni-regensburg.de. An improved Wittig protocol involving filtration through a silica (B1680970) gel plug to remove triphenylphosphine (B44618) oxide byproduct has been described as a general method for chalcone synthesis in high yield and purity, offering an improvement over classical aldol (B89426) condensation in some cases nih.gov.

Advanced Methodologies for Derivatization of this compound

Beyond the core synthesis, this compound can undergo various chemical transformations to yield a range of substituted derivatives.

Strategies for Introducing Sulfonyl Halides

Specific strategies for directly introducing sulfonyl halide groups onto the this compound scaffold are not explicitly detailed within the provided search results. However, chalcones can serve as intermediates for the synthesis of various heterocyclic compounds and undergo diverse chemical reactions . Further research would be needed to identify specific methodologies for the direct sulfonation or introduction of sulfonyl halide moieties onto this compound as indicated by reference nih.gov.

Synthesis of Epoxidized this compound Derivatives

Epoxidized chalcone derivatives are synthesized by the epoxidation of the α,β-unsaturated carbonyl system. While general chalcone epoxides can be synthesized using methods like Claisen-Schmidt condensation followed by epoxidation researchgate.net, specific details regarding the synthesis of epoxidized this compound derivatives based on reference Current time information in Bangalore, IN. are not available in the provided search results. However, chalcone alpha,beta-epoxide itself is a known compound nih.govnih.govfishersci.co.ukchem960.com. The synthesis of chalcone epoxides has been reported using Claisen-Schmidt condensation between benzaldehyde derivatives and acetophenone followed by epoxidation researchgate.net.

Formation of Substituted Phenyl Rings (e.g., dimethylamino, methoxy (B1213986), chloro)

Derivatives of this compound with substituted phenyl rings can be synthesized by employing appropriately substituted benzaldehydes or acetophenones in the initial Claisen-Schmidt condensation.

For the introduction of a dimethylamino group, 4-(dimethylamino)-4'-fluorochalcone, featuring a dimethylamino group on one phenyl ring and a fluorine on the other, can be synthesized via Claisen-Schmidt condensation using 4-(dimethylamino)benzaldehyde and 4-fluoroacetophenone ontosight.ai.

Methoxy-substituted this compound derivatives, such as 4-methoxy-4'-fluorochalcone, are synthesized by the condensation of 4-methoxybenzaldehyde and 4-fluoroacetophenone under basic conditions ontosight.ai. Another methoxy-containing derivative is 4'-fluoro-4-methoxychalcone americanelements.com. The synthesis of fluoro-chalcone derivatives containing para methoxy substituents as a result of nucleophilic aromatic substitution of fluorine with a methoxy group under basic conditions has also been reported acgpubs.org.

Chlorine substituents can be introduced similarly. While 4-chlorochalcone (B1237703) and 4'-chlorochalcone (B1662104) are known compounds nih.govsynhet.comnih.govfishersci.pt, the synthesis of 4-fluoro-X-chlorochalcone derivatives (where X indicates the position of the chlorine on the other phenyl ring) would involve the condensation of 4-fluorobenzaldehyde with a chloroacetophenone or a chlorobenzaldehyde with 4-fluoroacetophenone via Claisen-Schmidt condensation rsc.orgontosight.ai. For example, 4'-chlorochalcone can be synthesized by the Claisen-Schmidt condensation of 4-chlorobenzaldehyde (B46862) with acetophenone rsc.org.

The synthesis of chalcone derivatives with various substituents, including halogens and methoxy groups, through Claisen-Schmidt condensation is a common practice, often utilizing KOH as a base and methanol as a solvent acgpubs.org.

Here is a table summarizing some substituted chalcone derivatives and their synthesis approaches:

| Derivative Name | Substituents | Synthesis Approach | Key Reactants | Source |

| 4-(Dimethylamino)-4'-fluorochalcone | 4-dimethylamino, 4'-fluoro | Claisen-Schmidt condensation | 4-(Dimethylamino)benzaldehyde, 4-fluoroacetophenone | ontosight.ai |

| 4-Methoxy-4'-fluorochalcone | 4-methoxy, 4'-fluoro | Claisen-Schmidt condensation | 4-Methoxybenzaldehyde, 4-fluoroacetophenone | ontosight.ai |

| Fluoro-methoxy chalcone derivatives | Fluoro, Methoxy (various positions) | Claisen-Schmidt followed by SNAr | Fluorine-substituted benzaldehydes, acetophenone, KOH/MeOH | acgpubs.org |

| 4'-Chlorochalcone | 4'-chloro | Claisen-Schmidt condensation | 4-Chlorobenzaldehyde, Acetophenone | rsc.org |

| 4-Chlorochalcone | 4-chloro | Claisen-Schmidt condensation | 4-Chlorobenzaldehyde, Acetophenone (implied) | nih.govsynhet.comontosight.ai |

Stereoselective Synthesis of this compound Isomers

Stereoselective synthesis aims to produce predominantly one stereoisomer of a compound when multiple stereoisomers are possible. inflibnet.ac.in In the context of chalcones like this compound, the primary stereoisomeric forms arise from the configuration of the double bond in the α,β-unsaturated carbonyl system, leading to (E) and (Z) isomers. bmrb.iompg.deuni.lunih.gov The (E) isomer is generally the more thermodynamically stable form due to reduced steric hindrance. uwlax.edu

The stereoselective synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone. ontosight.airsc.org For this compound, this typically involves the reaction of 4-fluoroacetophenone with benzaldehyde, or acetophenone with 4-fluorobenzaldehyde. ontosight.ai

Research into stereoselective synthesis methods focuses on influencing the reaction pathway to favor the formation of a specific isomer. While general principles for stereoselective reactions exist, the specific strategy often depends on the reactants and desired outcome. inflibnet.ac.in Factors such as steric and electronic effects can play a role in determining the favored isomer. uwlax.edu

Control of (E) and (Z) Configurations in Synthetic Routes

The Claisen-Schmidt condensation, a common method for synthesizing chalcones, typically yields the more stable (E) isomer as the major product under standard conditions. ontosight.airsc.orgsemanticscholar.org This preference for the (E) configuration is often attributed to the reaction proceeding under thermodynamic control, where the most stable product is favored. inflibnet.ac.in

Studies have explored the factors influencing the (E)/(Z) ratio in chalcone synthesis. Computational efforts have been made to analyze the synthetic preference of cis (Z) and trans (E) isomers of chalcones, suggesting that the trans isomer is generally more likely to be the major product based on Gibbs free energy calculations. uwlax.edu The conformation of the tetrahedral intermediate formed during the condensation can influence the likelihood of forming the cis versus trans chalcone. uwlax.edu

While the (E) isomer is commonly obtained, controlling the stereochemical outcome to favor the (Z) isomer or achieving a specific (E)/(Z) ratio often requires careful selection of reaction conditions, catalysts, or specific synthetic strategies. The use of particular catalysts or additives can potentially influence the stereochemical pathway.

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis of this compound, purification and isolation techniques are crucial to obtain the desired compound in high purity. Chalcone synthesis reactions, such as the Claisen-Schmidt condensation, can result in a crude product mixture containing unreacted starting materials, byproducts, and potentially both (E) and (Z) isomers. rsc.org

Common purification and isolation techniques employed in organic synthesis are applicable to this compound. These methods often exploit differences in the physical and chemical properties of the compounds in the mixture, such as solubility, polarity, and melting point. rsc.org

Techniques frequently used include:

Recrystallization: This method is effective for purifying solid compounds based on their differential solubility in a given solvent or mixture of solvents at different temperatures. rsc.orgrsc.org The crude product is dissolved in a hot solvent and then cooled, allowing the desired compound to crystallize out while impurities remain in solution. rsc.org Recrystallization from solvents like ethanol or ethyl acetate/hexane mixtures has been reported for chalcone derivatives. rsc.orgresearchgate.net

Filtration: Suction or vacuum filtration is commonly used to separate solid products from the reaction mixture or crystallization solvent. rsc.orgrsc.org

Column Chromatography: This chromatographic technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent). chromatographyonline.comcolumn-chromatography.com It is particularly useful for separating components in complex mixtures and can be adapted for both analytical and preparative scales. chromatographyonline.comcolumn-chromatography.com Normal-phase and reversed-phase column chromatography are widely used in the purification of organic compounds. chromatographyonline.com

Thin-Layer Chromatography (TLC): While primarily an analytical technique used to monitor reaction progress and assess purity, TLC can also be used on a preparative scale for isolating small quantities of compounds. rsc.org It helps determine appropriate solvent systems for column chromatography. rsc.org

Spectroscopic and Computational Investigations of 4 Fluorochalcone

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful tools for identifying the functional groups and vibrational modes within a molecule. Studies on 4-Fluorochalcone and related chalcone (B49325) derivatives have employed these techniques to analyze their vibrational signatures. FT-IR and FT-Raman spectra are typically recorded over a specific wavenumber range to capture characteristic vibrations. jchps.comnih.govresearchgate.netresearchgate.net Analysis of these spectra allows for the assignment of observed bands to specific molecular vibrations, such as C=O stretching, C=C stretching in the enone system, and vibrations of the aromatic rings and C-F bond. jchps.comresearchgate.net Experimental vibrational frequencies are often compared with theoretical values obtained from computational methods to aid in peak assignment and validate computational models. researchgate.netias.ac.in

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic absorption and emission properties of this compound are investigated using Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy. UV-Vis spectroscopy provides information about the electronic transitions within the molecule, typically involving the π-conjugated system of the chalcone backbone. nih.govresearchgate.netksu.edu.saacs.org The UV-Vis spectrum of chalcones often exhibits characteristic absorption bands related to π→π* transitions. acs.org Photoluminescence spectroscopy, on the other hand, probes the emission of light from the molecule after excitation, providing insights into its excited state properties and potential for luminescence. researchgate.netksu.edu.salibretexts.orghoriba.com Studies may focus on determining the absorption maxima (λmax), transparency range, and emission wavelengths. nih.govresearchgate.net These spectroscopic data are crucial for understanding the electronic structure and potential applications in areas such as optical materials. nih.gov

Nuclear Magnetic Resonance (NMR) Studies (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is essential for the structural elucidation and verification of organic compounds like this compound. ¹H NMR spectra provide information about the different types of hydrogen atoms and their environments within the molecule, including their chemical shifts and coupling patterns. rsc.orgnih.govaip.orgunmul.ac.id ¹³C NMR spectroscopy provides similar information for the carbon skeleton. rsc.orgnih.govaip.orgunmul.ac.idnih.gov Characteristic signals for chalcones include those for the vinylic protons of the α,β-unsaturated ketone system and the carbons of the carbonyl group and aromatic rings. rsc.orgaip.org Analysis of these spectra confirms the proposed molecular structure and purity of the synthesized compound. aip.orgunmul.ac.id

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are extensively used to complement experimental spectroscopic studies and provide deeper theoretical insights into the molecular properties of this compound. nih.govresearchgate.netias.ac.inresearchgate.netdntb.gov.uaresearchgate.netx-mol.netresearchgate.net

Density Functional Theory (DFT) Applications

DFT calculations are employed to optimize the molecular geometry of this compound, calculate its electronic structure, and predict various properties such as vibrational frequencies, electronic transitions, and charge distribution. researchgate.netias.ac.inresearchgate.netresearchgate.netresearchgate.net Different functional and basis sets are used in these calculations to achieve varying levels of accuracy. researchgate.netias.ac.inresearchgate.netresearchgate.net The theoretical results from DFT calculations are often compared with experimental data obtained from FT-IR, FT-Raman, and UV-Vis spectroscopy to validate the computational models and gain a more comprehensive understanding of the molecule's behavior. researchgate.netias.ac.inresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key application of DFT calculations for this compound. nih.govias.ac.inresearchgate.netresearchgate.netmalayajournal.orgyoutube.comossila.com The energies and spatial distribution of the HOMO and LUMO provide valuable information about the molecule's chemical reactivity, charge transfer characteristics, and kinetic stability. researchgate.netmalayajournal.orgossila.comlibretexts.org The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important parameter that can be correlated with electronic properties and reactivity. ias.ac.inresearchgate.netmalayajournal.org A smaller HOMO-LUMO gap often indicates higher reactivity and potential for charge transfer. malayajournal.org

Table 1: Illustrative HOMO-LUMO Energy Data (eV)

| Orbital | Energy (eV) |

| LUMO | (Illustrative data - specific value depends on calculation method and source) |

| HOMO | (Illustrative data - specific value depends on calculation method and source) |

| HOMO-LUMO Gap | (Illustrative data - specific value depends on calculation method and source) |

Note: Specific HOMO and LUMO energy values for this compound vary depending on the computational method and basis set used in the DFT calculations. The table above is illustrative.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is another important computational technique used to visualize the charge distribution and identify potential reactive sites on the surface of this compound. ias.ac.inresearchgate.netresearchgate.netmalayajournal.orgresearchgate.netdp.techuni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential at different points in space around the molecule, typically color-coded to indicate regions of positive (electron-deficient), negative (electron-rich), and neutral electrostatic potential. researchgate.netuni-muenchen.deresearchgate.netwolfram.com Regions with the most negative potential are typically susceptible to electrophilic attack, while regions with the most positive potential may be prone to nucleophilic attack. uni-muenchen.de MEP mapping helps in understanding intermolecular interactions and predicting the molecule's behavior in various chemical environments. researchgate.netuni-muenchen.de

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to describe the bonding within a molecule in terms of localized orbitals, corresponding to the Lewis structure picture of bonds and lone pairs uni-muenchen.de. This analysis helps in understanding the distribution of electron density and the nature of intramolecular and intermolecular interactions, including charge transfer effects researchgate.net.

NBO analysis transforms the atomic orbital basis set into natural atomic orbitals (NAOs) and natural hybrid orbitals (NHOs), ultimately yielding natural bond orbitals (NBOs) uni-muenchen.de. These NBOs represent localized electron pairs, such as those in two-center bonds and lone pairs uni-muenchen.de. The analysis can identify interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, providing an estimate of their energetic importance through second-order perturbation theory uni-muenchen.de.

Studies on chalcone derivatives, including those with fluorine substituents, have utilized NBO analysis to investigate charge transfer within the molecules researchgate.net. The results typically include information on the occupancy of these orbitals and the polarization coefficients of the atoms involved in selected bonds researchgate.net.

Hyperpolarizability and Non-linear Optical (NLO) Property Predictions

The non-linear optical (NLO) properties of organic compounds, including chalcones, are of significant interest for their potential applications in optical devices. Hyperpolarizability (β for first-order, γ for second-order) is a key molecular property that governs NLO behavior. researchgate.netacs.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the hyperpolarizability and other NLO parameters of chalcone derivatives. researchgate.netnih.govacrhem.org These calculations can determine both static and frequency-dependent NLO properties. researchgate.net For example, studies on 2-chloro-4-fluorochalcone (B1624140) derivatives have calculated static and second harmonic generation (SHG) parameters like β and γ using DFT methods. researchgate.net

The NLO properties of chalcones are known to be influenced by the presence of donor and acceptor groups, which enhance intramolecular charge transfer (ICT). researchgate.netresearchgate.net The magnitude of hyperpolarizability can depend on factors such as the strength of these substituents, the energy gap between molecular orbitals (like HOMO-LUMO), and the transition dipole moment between electronic states. researchgate.netresearchgate.net Theoretical calculations can also explore the relationship between molecular structure and NLO properties, aiming to design materials with enhanced performance. researchgate.net

Data from computational studies can provide specific values for polarizability (α), anisotropy of polarizability (Δα), and hyperpolarizabilities (β and γ) for this compound and its derivatives. researchgate.net

Intermolecular Interaction Analysis (Hirshfeld Surface, Hydrogen Bonding, π-π Stacking)

Understanding the intermolecular interactions in the solid state is crucial for comprehending the crystal packing and physical properties of a compound. Techniques like Hirshfeld surface analysis, along with the examination of hydrogen bonding and π-π stacking, are commonly used for this purpose. researchgate.netresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netrsc.org

Hirshfeld surface analysis provides a visual and quantitative way to analyze intermolecular contacts in crystals. researchgate.netnih.gov The Hirshfeld surface is defined based on the partitioning of crystal space according to the contribution of electron density from different molecules. nih.gov Mapping properties like the normalized contact distance (dnorm), shape index, and curvedness onto the Hirshfeld surface helps identify and visualize different types of intermolecular interactions. researchgate.netmdpi.comnih.gov Two-dimensional fingerprint plots derived from Hirshfeld surfaces quantify the percentage contributions of various intermolecular contacts, such as H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and C⋯C interactions. mdpi.comnih.govresearchgate.net

Hydrogen bonding is a significant intermolecular interaction influencing crystal structures. In chalcone derivatives, C—H⋯O and C—H⋯F hydrogen bonds have been observed, contributing to the crystal packing and forming motifs like inversion dimers. nih.govresearchgate.net

Studies on fluorinated chalcone derivatives have utilized Hirshfeld surface analysis to visualize and quantify intermolecular interactions, including C—H⋯F hydrogen bonds and π-π stacking. researchgate.netnih.govresearchgate.net

Biological and Pharmacological Research of 4 Fluorochalcone

Antineoplastic and Apoptosis-Inducing Activities

Studies have demonstrated that 4-Fluorochalcone and its derivatives exhibit significant antineoplastic properties, primarily through inhibiting cancer cell proliferation and inducing programmed cell death. nih.govfishersci.caontosight.airesearchgate.netscispace.comnih.govmdpi.comfrontiersin.orgmdpi.com These effects are mediated through various mechanisms, including cell cycle arrest, anti-angiogenesis, anti-metastasis, and interference with microtubule dynamics. mdpi.comceu.es

Inhibition of Cancer Cell Proliferation

This compound and related fluorinated chalcones have shown potent inhibitory effects on the proliferation of various human cancer cell lines. nih.govfishersci.caontosight.ainih.govmdpi.com For instance, a study on α-fluorinated chalcones reported that a specific compound, referred to as 4c (an α-fluoro chalcone (B49325) derivative), demonstrated excellent selective toxicity against cancer cells compared to normal human cells. nih.gov This compound exhibited IC50 values in the nanomolar range against five tested cancer cell lines. nih.govtandfonline.com Another study mentioned that 4-methoxy-4'-fluorochalcone (B1336861) showed IC50 values ranging from 1.43 to 1.98 µg/mL against human colon cancer cell lines (HT-29). Research on a fluoro chalcone derivative, 1-(4''-fluorophenyl)-3-(4'-hydroxy-3'-methoxyphenyl)-2-propene-1-on (FHM), indicated that it inhibited the growth of HeLa cervical cancer cells with an IC50 of 34 μM. aip.org

Here is a table summarizing some reported IC50 values for this compound derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 Value | Snippet Index |

| α-fluoro chalcone derivative (compound 4c) | 5 cancer cell lines | 0.025 µM to 0.202 µM | tandfonline.com |

| 4-methoxy-4'-fluorochalcone | HT-29 | 1.43 to 1.98 µg/mL | |

| FHM (a fluoro chalcone derivative) | HeLa | 34 μM | aip.org |

Induction of Programmed Cell Death Pathways

A key mechanism by which this compound exerts its antineoplastic effects is through the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.govmdpi.com Studies have shown that this compound derivatives can activate apoptotic pathways. For example, the α-fluoro chalcone derivative (compound 4c) dose-dependently caused caspase-induced apoptosis in MGC-803 gastric cancer cells through mitochondrial dysfunction. nih.gov Flow cytometry analysis revealed that treatment with this compound for 48 hours induced apoptosis in a dose-dependent manner, with the percentage of apoptotic cells increasing significantly compared to the control group. nih.govtandfonline.com Another study on 4-methoxy-4'-fluorochalcone demonstrated its ability to induce apoptosis in human melanoma (A375) and colon cancer (HT-29) cell lines, specifically activating caspase-3 in A375 cells within 72 hours. Research on the fluoro chalcone derivative FHM also indicated its ability to induce apoptosis in HeLa cells, contributing to the synergistic effects observed when combined with doxorubicin. aip.org

Here is a table illustrating the apoptosis induction by an α-fluoro chalcone derivative (compound 4c) in MGC-803 cells:

| Concentration of Compound 4c (nM) | Percentage of Apoptotic Cells (48h treatment) | Snippet Index |

| 18 | 19.12% | nih.gov |

| 36 | 50.47% | nih.gov |

| 72 | 57.99% | nih.gov |

| Control | 1.99% | nih.gov |

Cell Cycle Arrest Mechanisms

This compound and its derivatives have been shown to induce cell cycle arrest in cancer cells, preventing their uncontrolled proliferation. ceu.es The α-fluoro chalcone derivative (compound 4c) was found to arrest the cell cycle of MGC-803 cells at the G2/M phase. nih.govtandfonline.com This arrest was dose-dependent, with increasing concentrations leading to a higher percentage of cells in the G2/M population. nih.gov Further studies revealed that this compound decreased the phosphorylation levels of Cdc2 and caused a decrease in Cyclin B1 while increasing the expression of the tumor suppressor protein P21, confirming the G2/M phase arrest. nih.gov Similarly, 4-methoxy-4'-fluorochalcone has been shown to induce cell cycle arrest at the S-G2/M phase in cancer cell lines like human melanoma (A375).

Here is a table showing the effect of an α-fluoro chalcone derivative (compound 4c) on the cell cycle distribution of MGC-803 cells:

| Concentration of Compound 4c (nM) | Percentage of Cells in G2/M Phase (48h treatment) | Snippet Index |

| 18 | 50.47% | nih.gov |

| 36 | 83.65% | nih.gov |

| 72 | 90.21% | nih.gov |

| Control | 32.15% | nih.gov |

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. mdpi.com Research indicates that chalcones, including fluorinated derivatives, can exhibit anti-angiogenic properties. mdpi.comceu.es The α-fluoro chalcone derivative (compound 4c) was found to inhibit the tube formation, migration, and invasion of HUVECs (Human Umbilical Vein Endothelial Cells) in vitro. nih.gov This suggests that the compound can target the tumor vasculature. nih.gov

Anti-metastatic Potentials

Metastasis, the spread of cancer cells to distant sites, is a major challenge in cancer treatment. mdpi.com Studies suggest that this compound derivatives may possess anti-metastatic properties. mdpi.comceu.es The α-fluoro chalcone derivative (compound 4c) significantly reduced the metastasis and proliferation of MGC-803 cells in vitro. nih.gov

Tubulin Polymerization Inhibition and Microtubule Destabilization

Some chalcones, including fluorinated ones, have been identified as inhibitors of tubulin polymerization, leading to the destabilization of microtubules. mdpi.comceu.es Microtubules are essential components of the cytoskeleton and play a critical role in cell division and intracellular transport. nih.gov The α-fluoro chalcone derivative (compound 4c) was found to be a potent inhibitor of tubulin assembly. nih.gov It could bind to the colchicine (B1669291) site of tubulin, disrupt the cell microtubule networks, and effectively inhibit tubulin polymerization. nih.govtandfonline.com Treatment with this compound at low concentrations caused the microtubule spindle to shrink and the cellular structure to be distinctly destroyed, similar to the effect of known microtubule-destabilizing agents. nih.gov Higher concentrations led to even more obvious dispersed tubulin dimers, indicating the destruction of microtubule organization and prevention of mitosis. nih.gov

Here is a table summarizing the effect of an α-fluoro chalcone derivative (compound 4c) on microtubule polymerization:

| Compound | Concentration | Effect on Tubulin Polymerization | Snippet Index |

| α-fluoro chalcone derivative (compound 4c) | 6 µM | Inhibited | tandfonline.com |

| Colchicine (positive control) | 4 µM | Significantly inhibited | tandfonline.com |

Anti-inflammatory and Immunomodulatory Effects

Research indicates that chalcone derivatives, including those with fluorine substitutions, possess anti-inflammatory and immunomodulatory properties. chemimpex.comontosight.ainih.gov These effects are often linked to their ability to modulate various signaling pathways and inhibit enzymes involved in the inflammatory process. nih.govchemimpex.comjci.orgnih.govresearchgate.net

Inhibition of Pro-inflammatory Enzymes (e.g., COX, iNOS, Myeloperoxidase)

Chalcones have been reported to inhibit enzymes crucial to inflammation, such as cyclooxygenase (COX), inducible nitric oxide synthase (iNOS), and myeloperoxidase (MPO). chemimpex.comnih.govchemimpex.comjci.orgnih.govontosight.aimyfoodresearch.com Inhibition of COX enzymes, particularly COX-2, is a common target for anti-inflammatory agents as it reduces the production of prostaglandins, key mediators of inflammation. nih.govmyfoodresearch.comnih.gov Similarly, inhibiting iNOS can decrease the production of nitric oxide (NO), another molecule involved in inflammatory responses. nih.govnih.govjci.orgnih.govresearchgate.net While the direct inhibitory effects of this compound on these specific enzymes are a subject of ongoing research, studies on related chalcone derivatives provide insights into potential mechanisms. For instance, a derivative like 3,4,5-trimethoxy-4'-fluorochalcone has been identified as a selective inhibitor of iNOS expression, demonstrating antiarthritic properties in rat models. nih.govnih.govjci.org

Modulation of Inflammatory Signaling Pathways

Chalcones can exert their anti-inflammatory effects by modulating various inflammatory signaling pathways. nih.govchemimpex.comjci.orgnih.gov A key pathway often targeted is the NF-κB signaling pathway, which plays a critical role in regulating the expression of pro-inflammatory cytokines and mediators. nih.govnih.govresearchgate.netnih.gov By inhibiting the activation or translocation of NF-κB, chalcones can suppress the inflammatory response. nih.govnih.gov Other pathways, such as the MAPK pathway, have also been implicated in the anti-inflammatory actions of chalcones. nih.gov While specific studies detailing this compound's impact on these pathways were not extensively found, the known activities of related chalcones suggest this as a likely area of its anti-inflammatory mechanism.

Antimicrobial and Antiparasitic Activities

This compound and other chalcone derivatives have demonstrated antimicrobial and antiparasitic activities against a range of pathogens, including bacteria, fungi, and parasites. chemimpex.comontosight.ainih.govchemimpex.comnih.govsaudijournals.com

Antibacterial Efficacy and Mechanisms of Action

Antifungal Efficacy

Chalcones, including fluorinated derivatives, have been investigated for their antifungal activity. chemimpex.comsaudijournals.commdpi.comnih.govnih.govresearchgate.netsaudijournals.com Studies on various chalcone derivatives have shown activity against fungal strains such as Candida albicans and Microsporum gypseum. saudijournals.comnih.govresearchgate.netsaudijournals.com For instance, some halogenated chalcones have shown marked activity against Candida albicans. saudijournals.comresearchgate.netsaudijournals.com While a study on 4'-fluorochalcone (B1588617) derivatives did not show better activity against C. albicans than fluconazole, other chalcone derivatives have demonstrated significant antifungal potential, sometimes superior to standard antifungal agents like ketoconazole (B1673606) against specific fungi such as M. gypseum. mdpi.comnih.gov

Antiviral Potentials

The antiviral potential of chalcones and their derivatives has also been explored. nih.govnih.govontosight.aimdpi.compensoft.net Chalcones may exert antiviral effects by disrupting viral replication cycles, inhibiting viral or cellular enzymes, or inducing apoptosis. pensoft.net Research on chalcone derivatives has shown activity against various viruses, including herpes viruses and rhinoviruses. nih.govpensoft.net Some chalcones have also demonstrated inhibitory activity against viral proteases, such as those from MERS-CoV. nih.govpensoft.net While direct studies on the antiviral activity of this compound were not prominently featured, the broader research on fluorinated chalcone derivatives suggests this as an area of potential. For example, recent studies have explored 4'-fluoro fleximer nucleoside analogues for their potential as broad-spectrum antiviral agents. nih.gov

Antiprotozoal Activities

Antioxidant Properties and Free Radical Scavenging

This compound has been investigated for its antioxidant properties and ability to scavenge free radicals. Antioxidant activity is a significant area of chalcone research, as these compounds can help protect cells from oxidative stress and damage. ontosight.aiontosight.ai Studies suggest that this compound may contribute to neutralizing free radicals. smolecule.com For instance, research on 4'-fluoro-2'-hydroxychalcones, a related series of compounds, demonstrated antioxidant activity. nih.gov The dimethoxychalcone derivative 5a and its dihydropyrazole derivative 6a showed notable antioxidant activity in one study. nih.gov

Neuroprotective and Psychoactive Properties

Research into the neuroprotective and psychoactive properties of this compound and related chalcones is an area of interest, particularly concerning neurodegenerative diseases. Chalcones have shown potential in influencing pathways relevant to neuronal health. frontiersin.org

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a therapeutic strategy for neurodegenerative conditions like Alzheimer's disease, aiming to increase acetylcholine (B1216132) levels in the brain. dergipark.org.tr While chalcones, in general, have been explored for their cholinesterase inhibitory activity, specific detailed data on this compound's direct inhibitory effects on AChE and BuChE were not extensively detailed in the provided search results. Studies on other chalcone derivatives or related compounds have shown inhibitory effects on these enzymes. dergipark.org.trwikipedia.org

Mitigation of Neurodegenerative Disease Markers (e.g., Beta-amyloid aggregation)

Mitigating neurodegenerative disease markers, such as beta-amyloid aggregation, is a key focus in the search for treatments for diseases like Alzheimer's. Beta-amyloid aggregation is a pathological hallmark of Alzheimer's. citeab.comnih.govciteab.com Some chalcone derivatives have been investigated for their potential to reduce levels of amyloid precursor protein and amyloid beta. wikipedia.org However, specific research directly detailing this compound's effects on beta-amyloid aggregation was not explicitly found in the provided search snippets.

Antidiabetic Activities

Chalcones and their derivatives have demonstrated promising potential for the treatment of diabetes mellitus, a chronic metabolic disease characterized by hyperglycemia. idhealthscience.commdpi.com Their antidiabetic activity can involve affecting various targets, including enzymes involved in carbohydrate metabolism. idhealthscience.com

Alpha-Amylase and Alpha-Glucosidase Inhibition

Inhibition of alpha-amylase and alpha-glucosidase is a therapeutic approach to manage postprandial hyperglycemia in diabetes. These enzymes are responsible for the digestion of carbohydrates into absorbable glucose. researchgate.netnih.gov Inhibiting their activity can slow down glucose absorption. researchgate.net

Some studies on substituted chalcones, including those with fluorine, have shown notable inhibitory activity against alpha-amylase and alpha-glucosidase. For example, a 20-amino-50-styryl-4-fluorochalcone isomer showed significant inhibition against alpha-amylase with an IC50 value of 1.6 ± 0.52 µM. researchgate.netnih.gov Another derivative with a 2′-amino-3-fluorochalcone scaffold and a 5′-(4-fluorostyryl) group showed improved inhibitory activity against alpha-glucosidase with an IC50 value of 6.1 ± 0.24 µM. nih.gov

While direct data for this compound specifically is limited in the provided snippets, the activity observed in related fluorinated and substituted chalcones suggests a potential for this compound to also exhibit inhibitory effects on these enzymes.

Table: Inhibitory Activity of Selected Chalcone Derivatives on Alpha-Amylase and Alpha-Glucosidase

| Compound | Enzyme | IC50 (µM) | Reference |

| 20-amino-50-styryl-4-fluorochalcone isomer | Alpha-Amylase | 1.6 ± 0.52 | researchgate.netnih.gov |

| 2′-amino-5′-(4-fluorostyryl)-3-fluorochalcone | Alpha-Glucosidase | 6.1 ± 0.24 | nih.gov |

| Acarbose (Standard) | Alpha-Glucosidase | 38.3 | cmu.ac.th |

| Acarbose (Standard) | Alpha-Amylase | 1.03 ± 0.05 | researchgate.net |

Insulin (B600854) Secretion Modulation

Research into the effects of this compound specifically on insulin secretion modulation is limited in the provided search results. However, studies on other chalcone analogues have demonstrated effects on insulin secretion and glucose metabolism. For instance, one chalcone analogue, (E)-3-(phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was shown to stimulate insulin secretion in vitro by triggering calcium influx and blocking ATP-sensitive K+ channels and voltage-dependent calcium channels. nih.gov This analogue also modulated stored calcium via sarco/endoplasmic reticulum calcium ATPase (SERCA) and ryanodine (B192298) receptor (RYR) activity. nih.gov In rats, this analogue diminished glycemia, increased glycogen (B147801) content in skeletal muscle, and reduced serum triacylglycerol and total cholesterol. nih.gov Another study indicated that 2-hydroxychalcone (B1664081) administered to male rats on a high-fructose diet, which induced insulin resistance, showed significant hypoglycemic activity by increasing insulin secretion and glycosylated hemoglobin. frontiersin.org While these studies highlight the potential for chalcone structures to influence insulin secretion, direct research specifically on this compound's modulation of insulin secretion is not detailed in the provided snippets.

Structure Activity Relationship Sar Studies of 4 Fluorochalcone Derivatives

Impact of Fluorine Position and Substitution on Biological Efficacy

The incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, thereby modulating their biological activity. researchgate.net In the context of 4-fluorochalcone derivatives, the position of the fluorine atom on the chalcone (B49325) scaffold is a critical determinant of their pharmacological efficacy.

Research has shown that the strategic placement of fluorine can enhance the bioactivity of chalcones. researchgate.net For instance, the presence of a fluorine atom can influence the molecule's ability to interact with biological targets. Studies on various fluorinated chalcones have demonstrated that the location of the fluorine substituent can impact their cytotoxic effects against cancer cell lines. While many studies focus on a fluorine at the 4-position of one of the phenyl rings, the effects of fluorine at other positions (ortho- and meta-) have also been investigated, revealing that different positional isomers can exhibit varied biological activities.

The high electronegativity of fluorine can strengthen the C-F bond and modify the electronic structure of the molecule. researchgate.net This can lead to altered binding affinities for target enzymes or receptors. The introduction of a fluorine atom can also block metabolic pathways, leading to increased bioavailability and duration of action. For example, fluorination has been shown to reduce the reactivity of certain intermediates, potentially enhancing their stability in biological systems. researchgate.net

A series of fluoro-chalcone-substituted amino alkyl derivatives were synthesized to evaluate the impact of the fluorine atom's position on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. nih.gov The study revealed that altering the position of the fluorine atom, along with modifications to the amino alkyl groups, significantly influenced the activity and selectivity of these derivatives. nih.gov Specifically, one compound with a particular fluorine substitution pattern showed the most potent inhibitory activity against AChE and the highest selectivity for AChE over BChE. nih.gov

Table 1: Impact of Fluorine Position on Cholinesterase Inhibition

| Compound | Fluorine Position | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity (BChE/AChE) |

| 12 | (Not specified) | 0.21 ± 0.03 | - | 65.0 |

Note: Specific positional data for fluorine was not detailed in the provided source, but the study highlighted its importance.

Influence of Substituents on Phenyl Rings on Pharmacological Profiles

The pharmacological profile of this compound derivatives is not solely determined by the fluorine atom but is also significantly influenced by the presence, nature, and position of other substituents on both phenyl rings (Ring A, attached to the carbonyl group, and Ring B, attached to the β-carbon).

The antiproliferative activity of chalcone derivatives has been shown to be considerably dependent on the nature of the substituent at the 4-position of the phenyl rings. nih.gov For instance, a derivative with an electron-withdrawing chlorine substitution on the phenyl ring of a Schiff base fragment and an electron-donating methoxy (B1213986) group on the phenyl ring of the chalcone fragment was identified as the most active member in a series. nih.gov This highlights the interplay between electronic effects of substituents on different parts of the molecule.

In the context of cholinesterase inhibition, the attachment of electron-donating groups (EDGs) to the phenyl rings has been found to enhance acetylcholinesterase (AChE) inhibitory activity, while electron-withdrawing groups (EWGs) can have the opposite effect. mdpi.com The substitution patterns on both aromatic rings can vary the inhibitory potential significantly. For example, a hydroxyl group at the ortho position of Ring A has a promising role in AChE inhibition. mdpi.com Furthermore, a combination of a lipophilic 4-methoxyphenyl (B3050149) group on Ring B and a fluorine, chlorine, or methoxy substituent at the 4-position of Ring A appears to be favorable for butyrylcholinesterase (BChE) inhibitory activity. mdpi.com

A study on novel 4'-fluoro-2'-hydroxychalcones revealed that dimethoxy substitution led to the highest antioxidant activity, whereas monomethoxy substitution resulted in the highest analgesic and anti-inflammatory activities. nih.gov This demonstrates that the number and position of even the same type of substituent can fine-tune the pharmacological profile.

Table 2: Influence of Phenyl Ring Substituents on Biological Activity

| Compound Type | Ring A Substituent | Ring B Substituent | Primary Biological Activity |

| Chalcone Derivative | -OCH₃ (electron-donating) | -Cl (electron-withdrawing) | Potent Antiproliferative |

| Chalcone Derivative | -OH (ortho) | Varied | Enhanced AChE Inhibition |

| 4'-fluoro-2'-hydroxychalcone | Dimethoxy | - | High Antioxidant Activity |

| 4'-fluoro-2'-hydroxychalcone | Monomethoxy | - | High Analgesic & Anti-inflammatory |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me This is achieved by correlating molecular descriptors (numerical representations of molecular properties) with the observed biological response. jocpr.com

In QSAR studies of chalcone derivatives, various molecular descriptors are calculated to quantify different aspects of the molecular structure. These can include topological, electrostatic, quantum chemical, constitutional, geometrical, and physicochemical indices. nih.gov The goal is to identify which of these descriptors have a significant correlation with the biological activity of interest.

For a set of synthesized chalcone derivatives, it was found that topological indices alone could significantly influence pharmacological responses. nih.gov However, the combination of topological, electrostatic, and quantum chemical descriptors enhanced the degree of impact on antimitotic and antiproliferative activities. nih.gov The generated QSAR models predicted that specific descriptors, such as BCUT descriptors (related to charge), autocorrelation descriptors, information content descriptors, and the energy of the Highest Occupied Molecular Orbital (HOMO), are crucial for modeling the activity of chalcone compounds. nih.gov

The process involves calculating a wide range of molecular descriptors and then using statistical methods, such as multiple linear regression, to build a model. nih.govnih.gov A correlation matrix is often prepared to remove highly correlated descriptors from the study to avoid multicollinearity. researchgate.net

Once a statistically robust QSAR model is developed and validated, it can be used as a predictive tool in drug discovery. jocpr.com These models can forecast the biological activity of newly designed, yet unsynthesized, compounds. wikipedia.org This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and further testing, thereby accelerating the drug discovery process. jocpr.comnih.gov

For chalcone derivatives, QSAR models have been successfully formulated and validated. For instance, a model using only topological indices achieved a squared correlation coefficient (R²) of 0.826, while a model combining topological, electrostatic, and quantum chemical descriptors resulted in an R² of 0.965, indicating a much better fit. nih.gov The predictive power of these models is assessed through internal and external validation techniques. jocpr.comnih.gov

These predictive models can guide the rational design of new this compound derivatives with potentially improved potency and selectivity. fiveable.me By understanding which molecular properties are key for a desired biological effect, medicinal chemists can make informed decisions on which structural modifications are most likely to lead to a successful drug candidate.

Table 3: Statistical Quality of a QSAR Model for Chalcone Derivatives

| Descriptors Used | R² | Q²_Loo | R²_pred |

| Topological Indices | 0.826 | 0.710 | 0.771 |

| Topological, Electrostatic, & Quantum Chemical | 0.965 | 0.891 | 0.849 |

R²: Squared correlation coefficient; Q²_Loo: Leave-one-out cross-validation R²; R²_pred: Predictive R² for an external test set.

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in the biological activity of chiral compounds. nih.gov For molecules that can exist as different stereoisomers (enantiomers or diastereomers), it is common for one isomer to be significantly more active than the others. This is because biological targets, such as enzymes and receptors, are themselves chiral and can exhibit stereospecific interactions with ligands. nih.gov

While the basic chalcone scaffold is planar, the introduction of substituents can create chiral centers, leading to the possibility of stereoisomers. Even in the absence of a chiral center, the presence of the α,β-unsaturated ketone moiety can lead to (E) and (Z) geometric isomers. The (E)-isomer is generally more stable and more commonly studied.

Studies on other chiral molecules have demonstrated that stereochemistry can profoundly affect biological activity. For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. nih.gov This highlights that stereochemistry can influence not only the binding to the target but also the absorption and distribution of a compound. nih.gov

Molecular modeling can shed light on the structural and stereochemical requirements for an efficient interaction with a biological target. nih.gov For this compound derivatives that possess chiral centers, it is highly probable that their biological activity will be stereodependent. The different spatial arrangement of functional groups in different stereoisomers can lead to different binding affinities and orientations within the active site of a target protein, resulting in variations in their pharmacological effects. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial for a comprehensive understanding of their SAR.

Preclinical and Translational Research on 4 Fluorochalcone

In Vitro Efficacy Evaluation in Cell-Based Assays

The in vitro efficacy of 4-fluorochalcone and its derivatives has been demonstrated across a variety of cancer cell lines, showcasing its potential as an anticancer agent. Several studies have quantified the cytotoxic effects of these compounds by determining their half-maximal inhibitory concentration (IC50) values.

For instance, a series of α-fluorinated chalcones were evaluated for their cell growth inhibitory properties against six human cancer cell lines. Among them, compound 4c exhibited significant and selective toxicity against cancer cells, with IC50 values in the nanomolar range for five of the cell lines. nih.gov This highlights the potent antiproliferative activity of fluorinated chalcones. nih.gov

Another study investigating fluoro-containing chalcones reported cytotoxic activities against HepG2 cancer cells, with IC50 values ranging from 67.51 to 108.20 µM. scienceandtechnology.com.vnresearchgate.net Specifically, chalconoid 2a showed the highest inhibitory activity with an IC50 value of 67.51±2.26 µM. scienceandtechnology.com.vnresearchgate.net The presence of a 4'-fluoro group on the chalcone (B49325) scaffold appeared to contribute to the inhibition of HepG2 cells. scienceandtechnology.com.vn

Furthermore, the anti-proliferative activity of 4'-O-Methylbroussochalcone B was assessed against different acute myeloid leukaemia (AML) cell lines, demonstrating its potential as a therapeutic agent for this type of cancer. nih.gov In studies on osteosarcoma, Licochalcone A and its derivatives, including fluorinated variants, were identified as promising candidates for treatment, with demonstrated efficacy in reducing metabolic activity in multicellular tumor spheroids. nih.gov

The following table summarizes the in vitro anticancer activity of selected this compound derivatives in various human cancer cell lines.

In Vivo Model Studies

The preclinical efficacy of this compound derivatives has been further validated in in vivo animal models, demonstrating their potential to inhibit tumor growth and metastasis.

In a study utilizing a malignant glioma xenograft model, the boronic-chalcone derivative, trans-4-lodo,4′-boranyl-chalcone (TLBC), exhibited significant antitumor effects. Mice treated with TLBC at 20 mg/kg showed a 43.9% reduction in mean tumor volume compared to the control group. researchgate.net This demonstrates the compound's ability to suppress tumor growth in a living organism.

Another study focused on the anti-invasive properties of 4-fluoro-3',4',5'-trimethoxychalcone. This compound was shown to increase the survival time in an artificial metastasis model in nude mice, indicating its potential to inhibit the spread of cancer cells. nih.gov

Flavokawain B (FKB), a naturally occurring chalcone, was investigated for its anti-melanoma properties in A375-xenografted nude mice. The in vivo study confirmed that FKB inhibited melanoma growth, supporting its potential as an anti-tumor agent for human melanoma treatment. nih.gov

The 4-nitroquinoline (B1605747) 1-oxide (4-NQO) mouse model, which mimics several aspects of human oral carcinogenesis, serves as a relevant platform for evaluating the therapeutic and chemopreventive potential of agents like this compound. nih.gov

The table below provides a summary of the in vivo studies conducted on this compound derivatives.

Mechanistic Investigations at the Cellular and Molecular Level

Research into the molecular mechanisms of this compound has revealed its ability to modulate key cellular pathways involved in cancer and inflammation. A primary target identified for several fluorinated chalcones is the NF-κB (nuclear factor kappa B) signaling pathway . nih.govnih.gov NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. nih.govnih.gov

One study demonstrated that 3,4,5-trimethoxy-4′-fluorochalcone inhibits NF-κB, suggesting that the addition of a halogen can enhance the activity of chalcones. nih.gov The inhibition of the NF-κB pathway can suppress the expression of pro-inflammatory cytokines and contribute to the anti-inflammatory and anticancer effects of these compounds. nih.gov For example, 4′-hydroxychalcone was found to inhibit TNFα-induced NF-κB activation by preventing the degradation of IκBα and the subsequent nuclear translocation of p50/p65. elsevierpure.com

Another significant target for some this compound derivatives is tubulin . nih.govijprajournal.com These compounds can act as tubulin polymerization inhibitors, disrupting the formation of microtubules which are essential for cell division. nih.govijprajournal.com For instance, the α-fluorinated chalcone 4c was found to bind to the colchicine (B1669291) site of tubulin, leading to the disruption of microtubule networks and inhibition of tubulin polymerization. nih.gov This disruption of microtubule dynamics causes cell cycle arrest at the G2/M phase and induces apoptosis. nih.gov

Furthermore, investigations have shown that 4-fluorochalcones can induce apoptosis (programmed cell death) through various mechanisms. nih.govnih.gov This includes the activation of caspases and modulation of Bcl-2 family proteins. researchgate.netnih.gov The induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects. nih.gov

Molecular docking studies have been instrumental in elucidating the binding interactions between this compound derivatives and their protein targets at the molecular level. These computational studies provide insights into the binding affinity and mode of interaction, which are crucial for understanding the mechanism of action and for the rational design of more potent inhibitors. nih.govnih.gov

Several docking studies have focused on the interaction of chalcones with the Epidermal Growth Factor Receptor (EGFR) kinase domain , a key target in cancer therapy. nih.govnih.gov These studies have shown that chalcone derivatives can successfully dock into the active site of the EGFR kinase domain, with binding energies indicating a potential for inhibitory activity. nih.govnih.gov For example, one study reported that designed chalcone compounds docked with the EGFR kinase domain with binding energies ranging from -6.10 to -9.25 Kcal/mol. nih.gov

Molecular docking has also been used to investigate the interaction of chalcones with other protein targets, such as the Bcl-2 anti-apoptotic protein. unja.ac.id The results of these studies help in understanding how these compounds can induce apoptosis. By analyzing the interactions, including hydrogen bonds and hydrophobic interactions, researchers can predict the binding affinity and stability of the ligand-protein complex. unja.ac.id

In the context of tubulin inhibition, docking studies have confirmed that certain fluorinated chalcones bind to the colchicine-binding site of tubulin . nih.gov This binding disrupts the normal function of tubulin, leading to the inhibition of microtubule polymerization. nih.gov

The following table summarizes the key findings from molecular docking studies of this compound and its derivatives with various protein targets.

Proof-of-Concept Studies in Drug Development Pipelines

While extensive preclinical research has highlighted the therapeutic potential of this compound, its progression through the drug development pipeline is still in the early stages. The available evidence primarily consists of preclinical in vitro and in vivo studies that provide a strong rationale for further development.

Proof-of-concept has been established in the context of its antitumor and chemopreventive activities. For example, studies have shown that chalcones and their derivatives can augment TRAIL-mediated apoptosis in prostate cancer cells, indicating their potential role in cancer chemoprevention. dntb.gov.ua

The development of novel chalcone derivatives is an active area of research, with a focus on improving their efficacy, selectivity, and pharmacokinetic properties. The ease of synthesis of the chalcone scaffold allows for the generation of diverse libraries of compounds for screening and optimization. nih.gov

The journey of this compound from a promising preclinical candidate to a clinically approved drug will require further comprehensive studies, including detailed toxicology, pharmacokinetics, and formulation development, followed by rigorous clinical trials to establish its safety and efficacy in humans. The current body of research provides a solid foundation for these future investigations.

Emerging Applications and Future Research Directions for 4 Fluorochalcone

Applications in Materials Science

The unique structural and electronic properties of chalcone (B49325) derivatives, including 4-fluorochalcone, make them promising candidates for applications in materials science. Their conjugated π-electron system contributes to interesting optical and electronic characteristics.

Organic Light-Emitting Diodes (OLEDs)

Chalcone derivatives have been investigated for their potential use in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). Their electronic properties suggest they can function effectively in the emission layer of these devices, where electrical energy is converted into light energy. The structural features of chalcones can be tuned to influence the efficiency, stability, and color of the emitted light. Research is ongoing to develop fully organic emitters for future generations of OLEDs, moving away from toxic heavy metals currently used in some technologies. ug.edu.pl The stability of these organic emitters is a key challenge to address for commercialization. ug.edu.pl

Fluorescent Probes for Biological Imaging

The inherent fluorescence characteristics of chalcones, stemming from their delocalized double bonds and conjugated π-electron system, make them suitable for development as fluorescent probes for biological imaging. ijcrt.orgsmolecule.com Fluorescent probes are invaluable tools for visualizing cellular processes and studying the interactions of biomolecules in living systems. nih.gov Rational design strategies are being employed to develop novel fluorescent probes with improved sensitivity, specificity, and responsiveness to target biomolecules. nih.gov Fluoro-pegylated chalcones, for instance, have been explored as probes for imaging β-amyloid plaques associated with Alzheimer's disease. acs.org Studies have shown that certain fluoro-pegylated chalcone derivatives exhibit sufficient uptake and clearance in the brain for imaging these plaques. acs.org

Here is a table summarizing some findings on fluoro-pegylated chalcone derivatives as potential imaging probes:

| Derivative Type | In vitro Binding (Aβ(1-42) aggregates) Ki | Brain Uptake (Normal Mice) | Brain Clearance (Normal Mice) | Aβ Plaque Labeling (AD Model Mice/Patient) | Citation |

| Fluoro-pegylated chalcone (dimethylamino group) | 20-50 nM | Sufficient | Sufficient | Intense labeling (for derivative 7c) | acs.org |

Polymers and Coatings

This compound is utilized in the production of advanced materials, including polymers and coatings. chemimpex.com Its incorporation can impart desirable properties such as thermal stability and UV resistance to these materials. chemimpex.com Chalcone derivatives, in general, are employed as building blocks in organic synthesis, contributing to the creation of diverse chemical entities and more complex molecules. chemimpex.com This versatility makes them valuable in the formulation of advanced coatings and polymers. chemimpex.com

Advanced Analytical Methodologies for Chalcone Characterization

Accurate and comprehensive characterization of chalcones is crucial for understanding their properties and potential applications. Various advanced analytical techniques are employed for this purpose. Spectroscopic methods such as UV-Vis, IR, 1H NMR, 13C NMR, and Mass Spectrometry are routinely used to confirm the structure and purity of synthesized chalcone derivatives. researchgate.netresearchgate.net Single-crystal X-ray diffraction (SCXRD) provides detailed information about the crystal structure and intermolecular interactions. researchgate.net Techniques like Hirshfeld surface analysis are used to visualize and analyze intermolecular interactions, such as C-H…O, C-H…F, and π-π interactions, which play a role in crystal stabilization. researchgate.net

Novel Synthetic Strategies for Enhanced Yields and Selectivity

The synthesis of chalcones is commonly achieved through the Claisen-Schmidt condensation reaction, involving the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base. ijcrt.orgmdpi.commdpi.com While this is a widely used and often efficient method, research continues to explore novel synthetic strategies to enhance yields, improve selectivity (particularly for the desired trans isomer), and develop more environmentally friendly approaches. ijcrt.org

Variations of the Claisen-Schmidt condensation, including optimizing reaction conditions such as solvent and base concentration, are investigated to improve efficiency and control selectivity. ijcrt.org For instance, studies have explored the effect of different solvents on the Claisen-Schmidt condensation of fluorine-substituted benzaldehydes with acetophenones, finding that the solvent can influence the reaction outcome and prevent competitive nucleophilic aromatic substitution reactions. acgpubs.org Other synthetic approaches, such as Suzuki coupling and Wittig reactions, are also utilized for the synthesis of chalcone derivatives. ijcrt.orgmdpi.com

Here is a table illustrating the effect of solvent on the yield of a chalcone synthesis:

| Solvent | Yield (%) | Citation |

| Methanol (B129727) | High | acgpubs.org |

| Tetrahydrofuran (THF) | 74 | acgpubs.org |